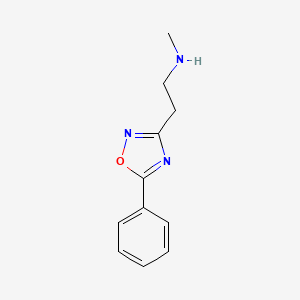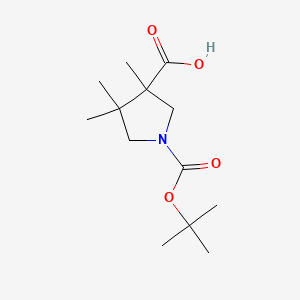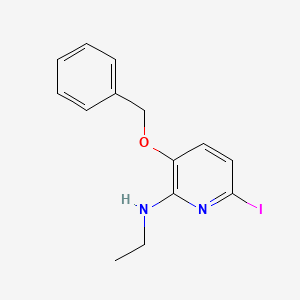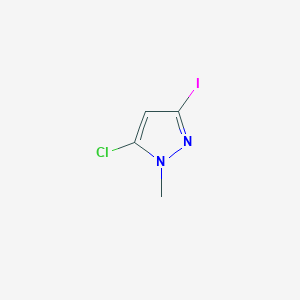
Tert-butyl 5-(bromomethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(bromomethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities . The compound features a tert-butyl ester group, a bromomethyl substituent, and a dimethylated isoindole core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(bromomethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a Fischer indole synthesis, starting from a hydrazine derivative and a ketone.
Introduction of Bromomethyl Group: The bromomethyl group is introduced via bromination of a methyl group using N-bromosuccinimide (NBS) under radical conditions.
Esterification: The tert-butyl ester group is introduced through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and esterification steps.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The isoindole core can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under radical conditions.
Tert-butyl alcohol: Used for esterification reactions.
Acid Catalysts: Such as sulfuric acid or p-toluenesulfonic acid for esterification.
Major Products
Substituted Isoindoles: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions.
Scientific Research Applications
Tert-butyl 5-(bromomethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5-(bromomethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The isoindole core can interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: Similar in having a tert-butyl ester and a bromine atom, but differs in the core structure.
Tert-butyl 2-bromo-2-methylpropanoate: Another compound with a tert-butyl ester and bromine, but with a different substitution pattern.
Uniqueness
Tert-butyl 5-(bromomethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate is unique due to its isoindole core, which imparts specific biological activities and reactivity patterns not found in simpler brominated esters .
Properties
Molecular Formula |
C16H22BrNO2 |
|---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
tert-butyl 5-(bromomethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-10-6-12(7-17)11(2)14-9-18(8-13(10)14)15(19)20-16(3,4)5/h6H,7-9H2,1-5H3 |
InChI Key |
PTFUMIPUTGSCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CN(C2)C(=O)OC(C)(C)C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B13909033.png)









![tert-butyl (4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13909086.png)
